![molecular formula C17H18O2 B13798319 Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]- CAS No. 71195-68-1](/img/structure/B13798319.png)
Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-: is an organic compound with the molecular formula C17H18O2. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 4-(1-methylethyl)phenylmethyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]- typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzoic acid and 4-(1-methylethyl)benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Used in the production of polymers, resins, and as an intermediate in the manufacture of dyes and fragrances.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The aromatic ring can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Benzoic acid: The parent compound with a simpler structure.
4-Isopropylbenzoic acid: Similar structure but lacks the benzyl substitution.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
Uniqueness: Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
71195-68-1 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-[(4-propan-2-ylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C17H18O2/c1-12(2)14-9-7-13(8-10-14)11-15-5-3-4-6-16(15)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI Key |
XPRRFYQYOQSCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
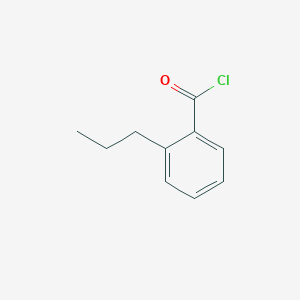
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

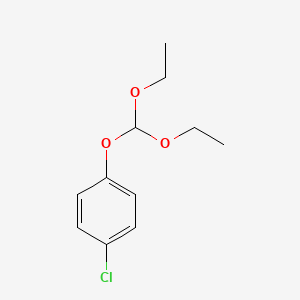
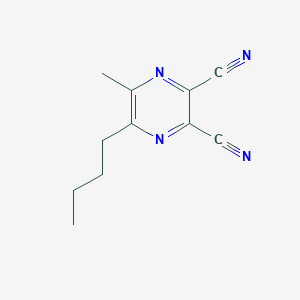
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
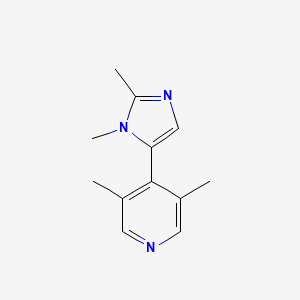
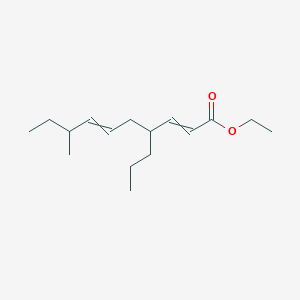
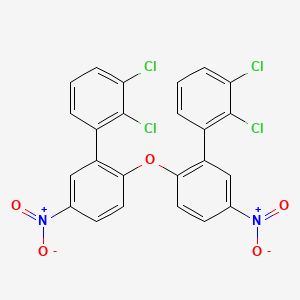


![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
